molecular formula C22H23N3O7S2 B1436852 N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide CAS No. 1708094-99-8

N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide

Cat. No. B1436852
M. Wt: 505.6 g/mol
InChI Key: CEAGKTBVTHYQAP-UHFFFAOYSA-N
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Description

“N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide” is a chemical compound with the molecular formula C22H23N3O7S2 and a molecular weight of 505.56 . It is insoluble in water (9.6E -4 g/L at 25 ºC) and has a density of 1.352±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Isoxazole Derivatives and Muscle Relaxant Properties

Isoxazole derivatives, closely related to the given compound, have been studied for their central acting muscle relaxant and anticonvulsant activities. Research by Tatee et al. (1986) explored the synthesis and structure-activity relationship of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides, revealing specific derivatives with high potency for selective muscle relaxant and anticonvulsant activities. The study highlights the significance of the 3-amino moiety and substituent on the isoxazolyl 5-amino group in determining the activity of these compounds (Tatee, Narita, Kurashige, Ito, Miyazaki, Yamanaka, Mizugaki, Sakamoto, & Fukuda, 1986).

Environmentally Benign Synthesis

Pandit et al. (2016) described an environmentally benign protocol for the multicomponent synthesis of medicinally privileged compounds, showcasing the utility of such approaches in developing novel chemical entities with potential therapeutic applications. This study underscores the importance of sustainable chemistry practices in medicinal chemistry research (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

Photochemical Decomposition Studies

Research on the photochemical decomposition of sulfamethoxazole, a structurally related sulfonamide, by Zhou and Moore (1994) provides insights into the photolability and potential environmental impacts of such compounds. Understanding the decomposition pathways and products of sulfonamide drugs is crucial for assessing their environmental fate and designing more sustainable pharmaceuticals (Zhou & Moore, 1994).

Anti-tumor Activities of Isoxazole Compounds

A study on novel isoxazole compounds by Hao-fei (2011) focused on their synthesis and evaluation for anti-tumor activities, revealing that some derivatives exhibited promising results. This research highlights the therapeutic potential of isoxazole derivatives in cancer treatment, a field of significant interest in medicinal chemistry (Hao-fei, 2011).

properties

IUPAC Name

N-[4-[5-methyl-3-[3-(propanoylsulfamoyl)phenyl]-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S2/c1-4-19(26)24-33(28,29)17-11-9-15(10-12-17)21-14(3)32-23-22(21)16-7-6-8-18(13-16)34(30,31)25-20(27)5-2/h6-13H,4-5H2,1-3H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAGKTBVTHYQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC(=CC=C3)S(=O)(=O)NC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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